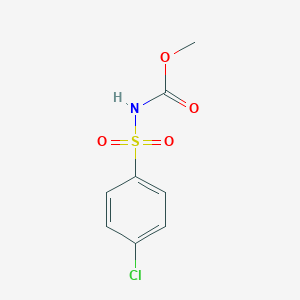
Methyl (4-chlorophenyl)sulfonylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-chlorophenyl)sulfonylcarbamate is a chemical compound with the molecular formula C8H8ClNO4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a carbamic acid group, a chlorophenyl group, and a sulfonyl group, making it a versatile molecule for different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(4-chlorophenyl)sulfonyl]-, methyl ester typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methyl carbamate. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of carbamic acid, [(4-chlorophenyl)sulfonyl]-, methyl ester can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl (4-chlorophenyl)sulfonylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a sulfonamide derivative.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
科学的研究の応用
Organic Synthesis
Methyl (4-chlorophenyl)sulfonylcarbamate serves as an important intermediate in organic synthesis. Its sulfonyl group enhances nucleophilicity, making it a valuable building block for the development of more complex organic molecules. The compound can undergo various reactions such as oxidation, reduction, and substitution, allowing for the formation of diverse derivatives.
The compound has been studied for its potential biological activities, particularly its antimicrobial properties. Research indicates that it exhibits significant activity against Helicobacter pylori, a bacterium associated with gastrointestinal disorders. The mechanism involves inhibiting enzymes essential for bacterial survival, positioning it as a candidate for further pharmaceutical development.
Enzyme Inhibition Studies
This compound has shown promise in studies related to enzyme inhibition. Its structure allows it to interact with various biological targets, making it useful for exploring enzyme kinetics and mechanisms. This application is particularly relevant in drug discovery and development.
Antimicrobial Efficacy Study
A controlled study evaluated the efficacy of this compound against H. pylori. Using both in vitro and in vivo models, researchers found that the compound effectively reduced bacterial load in infected models. This study supports its potential as an antimicrobial agent.
Enzyme Interaction Research
Further research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound's ability to inhibit these enzymes provides insights into its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of carbamic acid, [(4-chlorophenyl)sulfonyl]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The sulfonyl group in the compound is known to form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the chlorophenyl group can enhance the binding affinity of the compound to its target.
類似化合物との比較
Similar Compounds
Carbamic acid, (4-chlorophenyl)-, methyl ester: This compound is similar in structure but lacks the sulfonyl group, which affects its reactivity and applications.
Carbamic acid, (4-methylphenyl)-, methyl ester: This compound has a methyl group instead of a chlorine atom, leading to different chemical properties and reactivity.
Carbamic acid, (4-nitrophenyl)-, methyl ester: The presence of a nitro group instead of a chlorine atom significantly alters the compound’s electronic properties and reactivity.
Uniqueness
Methyl (4-chlorophenyl)sulfonylcarbamate is unique due to the presence of both the sulfonyl and chlorophenyl groups. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry. The sulfonyl group enhances the compound’s reactivity in nucleophilic substitution reactions, while the chlorophenyl group provides additional binding interactions with molecular targets.
特性
CAS番号 |
34543-04-9 |
|---|---|
分子式 |
C8H8ClNO4S |
分子量 |
249.67 g/mol |
IUPAC名 |
methyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
InChIキー |
FCMYFMSWNFVHAC-UHFFFAOYSA-N |
SMILES |
COC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
正規SMILES |
COC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















